
1-(2-Aminopropoxy)-4-fluorobenzene
Descripción general
Descripción
“1-(2-Aminopropoxy)-4-fluorobenzene” is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It is used for research purposes .
Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to “this compound”, are colorless, crystalline solids with high melting points greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . On heating to high temperatures, they decompose .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Amination Reactions : The compound is utilized in amination reactions under microwave irradiation, facilitating the synthesis of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products. This method offers convenience and reduced reaction times, showcasing its utility in efficient organic synthesis (Tao Xiao-chun, 2008).
Material Science
Photophysics of Poly(phenyleneethynylene)s : Research on 1,4-diethynyl-2-fluorobenzene derivatives reveals insights into the effects of chromophore aggregation and planarization on their photophysical properties. These findings are crucial for developing materials with specific optical properties (M. Levitus et al., 2001).
Biochemical and Pharmaceutical Applications
Cyclotriphosphazene Derivatives : The synthesis of cyclotriphosphazene derivatives starting from reactions involving 1-(2-Aminopropoxy)-4-fluorobenzene demonstrates potential for generating compounds with antibacterial, antifungal, and anticancer activities. These derivatives exhibit significant biological activities, including DNA cleavage and inhibition of cell proliferation in various cancer cell lines (Arzu Binici et al., 2021).
Environmental Science
Biotransformation of Monofluorophenols : Studies on the transformation of monofluorophenols by Rhodococcus opacus reveal the formation of fluorocatechol and trihydroxyfluorobenzene derivatives. This research provides valuable insights into the metabolic pathways and potential environmental implications of fluorinated aromatic compounds (Z. I. Finkelstein et al., 2000).
Chemical Analysis and Instrumentation
Development of Fluorescent Probes : The synthesis of fluorescent probes based on derivatives of this compound for the detection of metal ions, such as copper, showcases the application of this compound in developing sensitive and selective analytical tools for environmental monitoring and biochemical research (R. Hong et al., 2020).
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHSHEWVMNXSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





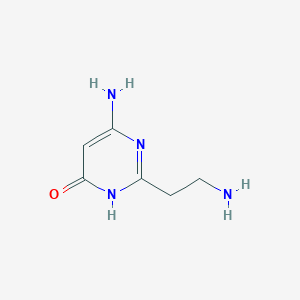
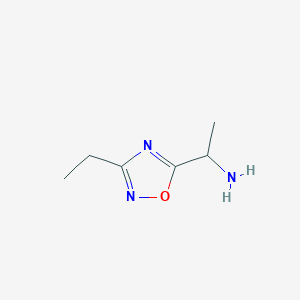
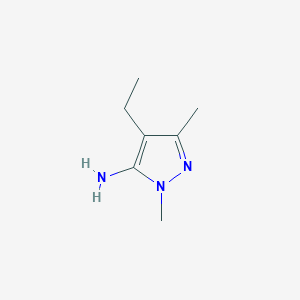

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B3308098.png)

![1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B3308103.png)
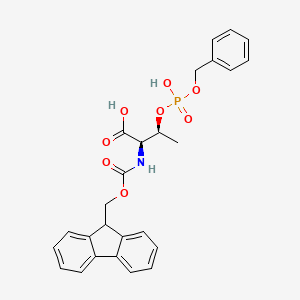
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B3308114.png)

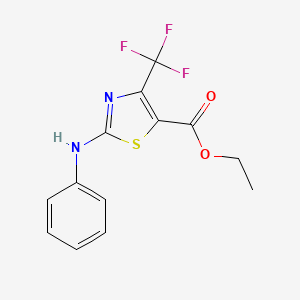
![Ethyl 2-[(3-methoxypropyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B3308170.png)